Ethyl 6-iodopyridine-2-carboxylate
Overview
Description
Ethyl 6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8INO2. It is an ester derivative of pyridine, specifically iodinated at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-iodopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl nicotinate (ethyl pyridine-2-carboxylate) using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products
Substitution: Corresponding substituted pyridine derivatives.
Coupling: Biaryl or alkyne-substituted pyridine derivatives.
Reduction: Ethyl 6-iodopyridine-2-methanol.
Scientific Research Applications
Ethyl 6-iodopyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential intermediate in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Material Science: Used in the preparation of functionalized materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of ethyl 6-iodopyridine-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily displaced in substitution reactions. In medicinal chemistry, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloropyridine-2-carboxylate: Contains a chlorine atom instead of iodine.
Ethyl 6-fluoropyridine-2-carboxylate: Contains a fluorine atom instead of iodine.
Uniqueness
Ethyl 6-iodopyridine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution and coupling reactions, providing distinct advantages in synthetic applications .
Properties
IUPAC Name |
ethyl 6-iodopyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQRDUSGZPSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720865 | |
Record name | Ethyl 6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216444-19-8 | |
Record name | Ethyl 6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.